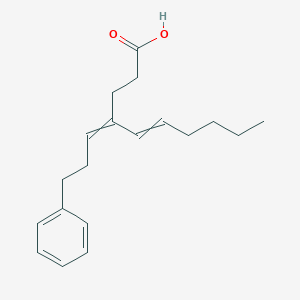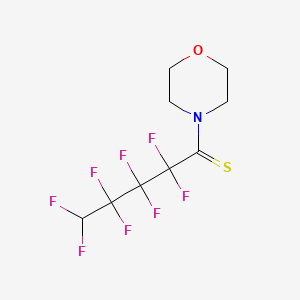
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine is a fluorinated organic compound that features a morpholine ring substituted with an octafluoropentanethioyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine typically involves the reaction of morpholine with 2,2,3,3,4,4,5,5-octafluoropentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Morpholine+2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the stringent conditions required for the reaction, such as low moisture levels and controlled temperatures.
化学反応の分析
Types of Reactions
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the fluorinated carbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays due to its stability and reactivity.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine involves its interaction with various molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins, potentially altering their function. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated compound with similar stability and reactivity.
Morpholine: The parent compound, which lacks the fluorinated chain but shares the morpholine ring structure.
Uniqueness
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine is unique due to the presence of both the morpholine ring and the highly fluorinated chain. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to chemical degradation, making it valuable for specialized applications.
特性
CAS番号 |
1447964-86-4 |
|---|---|
分子式 |
C9H9F8NOS |
分子量 |
331.23 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5-octafluoro-1-morpholin-4-ylpentane-1-thione |
InChI |
InChI=1S/C9H9F8NOS/c10-5(11)7(12,13)9(16,17)8(14,15)6(20)18-1-3-19-4-2-18/h5H,1-4H2 |
InChIキー |
ULKNNBWCBGUXRU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=S)C(C(C(C(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


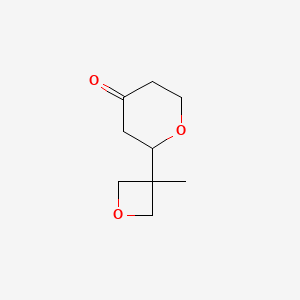
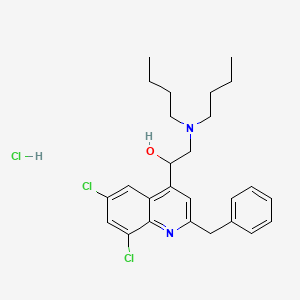
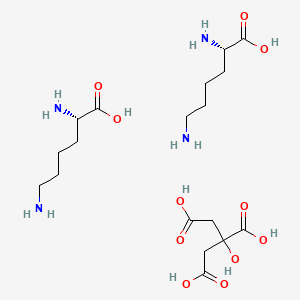

![3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one](/img/structure/B12640634.png)
![Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B12640655.png)

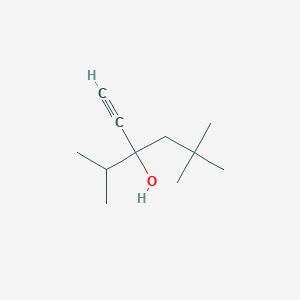
![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)
